molecular formula C16H22ClNO B564969 N-Formyl N,N-Didesmethyl Sibutramine-d6 CAS No. 1185163-48-7

N-Formyl N,N-Didesmethyl Sibutramine-d6

Cat. No. B564969
CAS RN: 1185163-48-7
M. Wt: 285.845
InChI Key: IYVDPOSYKKHSFG-QYDDHRNTSA-N
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Description

“N-Formyl N,N-Didesmethyl Sibutramine-d6” is a compound with the molecular formula C16H22ClNO . It is an intermediate of a Sibutramine metabolite, a serotonin and noradrenaline reuptake inhibitor (SNRI).


Molecular Structure Analysis

The molecular structure of “this compound” consists of 16 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 279.805 Da .

Scientific Research Applications

1. Identification in Dietary Supplements

Research conducted by Song et al. (2014) developed a method using mass spectrometry to screen for weight loss drugs, including N-Formyl N,N-Didesmethyl Sibutramine, in dietary supplements. This method aids in the detection of illegal additives in health products.

2. Analytical Method Development

A study by Ji (2015) utilized UHPLC-MS/MS for determining sibutramine in health products, employing N-Formyl N,N-Didesmethyl Sibutramine-d6 as an internal standard, highlighting its role in analytical chemistry for accurate quantification.

3. Quantitative Determination in Supplements

Research by Stern & Malkova (2016) focused on developing and validating methods for the quantitative determination of sibutramine derivatives, including N-Formyl N,N-Didesmethyl Sibutramine, in dietary supplements.

4. Chromatographic Separation Techniques

In a study by Huang et al. (2008), a chromatographic method was developed for simultaneous determination of sibutramine and its metabolite, N-Di-desmethylsibutramine, in dietary supplements, demonstrating the compound's importance in separation sciences.

5. Metabolite Analysis in Biological Samples

Bae et al. (2009) used liquid chromatography-mass spectrometry for separating isomers of sibutramine and its metabolites, including N-Formyl N,N-Didesmethyl Sibutramine, from rat plasma, indicating its role in pharmacokinetic studies and biological sample analysis.

6. Solid-State Dynamics Study

A study by Pajzderska et al. (2012) investigated two forms of sibutramine hydrochloride, using various techniques including NMR, highlighting the significance of studying the dynamics of compounds like N-Formyl N,N-Didesmethyl Sibutramine in drug forms.

7. Pharmacokinetic Studies

Chung et al. (2011) examined the effect of CYP2B6 genotypes on the pharmacokinetics of sibutramine and its metabolites, including N-Formyl N,N-Didesmethyl Sibutramine, in healthy subjects, underscoring its role in personalized medicine.

Safety and Hazards

Safety data sheets suggest that “N-Formyl N,N-Didesmethyl Sibutramine-d6” may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

“N-Formyl N,N-Didesmethyl Sibutramine-d6” is currently used for research and development purposes . Its future directions will likely continue to be in the field of pharmaceutical research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Formyl N,N-Didesmethyl Sibutramine-d6 involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "Didesmethyl Sibutramine-d6", "Formic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Didesmethyl Sibutramine-d6 is reacted with formic acid and thionyl chloride to form N-Formyl Didesmethyl Sibutramine-d6.", "2. The resulting compound is then treated with methanol and sodium hydroxide to hydrolyze the formyl group to form N,N-Didesmethyl Sibutramine-d6.", "3. N,N-Didesmethyl Sibutramine-d6 is then reacted with formic acid and thionyl chloride to form N-Formyl N,N-Didesmethyl Sibutramine-d6.", "4. The final step involves the neutralization of the reaction mixture with a solution of sodium bicarbonate and water, followed by filtration and drying to obtain the target compound." ] }

CAS RN

1185163-48-7

Molecular Formula

C16H22ClNO

Molecular Weight

285.845

IUPAC Name

N-[1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutyl]formamide

InChI

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19)/i3D2,8D2,9D2

InChI Key

IYVDPOSYKKHSFG-QYDDHRNTSA-N

SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O

synonyms

{N-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutyl}formamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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